4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
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Overview
Description
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups and a pyrrolidin-2-ylmethoxy group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidin-2-ylmethoxy Group: This step involves the nucleophilic substitution of the thiazole ring with a pyrrolidin-2-ylmethanol derivative, typically under basic conditions using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the pyrrolidin-2-ylmethoxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole or pyrrolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Lacks the pyrrolidin-2-ylmethoxy group, making it less versatile in terms of chemical reactivity.
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole: Lacks the dimethyl groups, which may affect its stability and reactivity.
4,5-Dimethyl-1,3-thiazole: Similar core structure but without the pyrrolidin-2-ylmethoxy group, leading to different chemical properties.
Uniqueness
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4,5-dimethyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)14-10(12-7)13-6-9-4-3-5-11-9/h9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEVCFFBFUHAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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